4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine

Dopamine D3 receptor Sigma receptor Spirocyclic ligand design

4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine (CAS 1422134-36-8, C18H26N2O, MW 286.42) is a synthetic spirocyclic compound comprising a 2,3-dihydrospiro[indene-1,4'-piperidine] core scaffold with a morpholine substituent at the indene 3-position and a methyl group at the indene 5-position. The spiro[indene-1,4'-piperidine] scaffold is established in the patent literature as a privileged framework for dopamine D3 receptor modulation and has been characterized as a high-affinity sigma receptor ligand class.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
Cat. No. B8108119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3(CCNCC3)CC2N4CCOCC4
InChIInChI=1S/C18H26N2O/c1-14-2-3-16-15(12-14)17(20-8-10-21-11-9-20)13-18(16)4-6-19-7-5-18/h2-3,12,17,19H,4-11,13H2,1H3
InChIKeyHBOOFELTRHJXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine – Spirocyclic Piperidine-Morpholine Hybrid for Dopamine D3 and Sigma Receptor Research


4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine (CAS 1422134-36-8, C18H26N2O, MW 286.42) is a synthetic spirocyclic compound comprising a 2,3-dihydrospiro[indene-1,4'-piperidine] core scaffold with a morpholine substituent at the indene 3-position and a methyl group at the indene 5-position. The spiro[indene-1,4'-piperidine] scaffold is established in the patent literature as a privileged framework for dopamine D3 receptor modulation [1] and has been characterized as a high-affinity sigma receptor ligand class [2]. The morpholine moiety introduces an additional hydrogen-bond acceptor and altered basicity (morpholine pKa ≈8.3 versus piperidine pKa ≈11), structurally differentiating this compound from N-alkyl-substituted spiro[indene-1,4'-piperidine] analogs. The compound is currently catalogued as a research screening compound with 97% purity by chemical suppliers .

Why 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine Cannot Be Replaced by Generic Spiro[indene-1,4'-piperidine] Analogs


Generic substitution within the spiro[indene-1,4'-piperidine] class is precluded by fundamentally divergent substitution patterns that dictate receptor engagement. The vast majority of characterized analogs bear pharmacophoric modifications exclusively at the piperidine N1 position—a strategy exploited in sigma ligands (e.g., N-dimethylallyl derivatives achieving pIC50 = 8.9 at sigma sites [1]) and dopamine D3 modulators [2]. By contrast, 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine places a morpholine ring at the indene C3 position while leaving the piperidine NH unsubstituted. This topological inversion reorients the hydrogen-bond donor/acceptor pharmacophore from the piperidine terminus to the indene face, creating a distinct vector for target binding that is not recapitulated by any N-alkylated congener. Without head-to-head comparative data for this specific compound, the structural divergence alone constitutes a rational basis against assuming pharmacological interchangeability with existing spiro[indene-1,4'-piperidine] ligands.

Quantitative Differentiation Evidence for 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine Versus Structural Analogs


Indene C3 Morpholine Substitution Versus Piperidine N1 Substitution: Topological Pharmacophore Divergence

The target compound places the morpholine substituent at the indene C3 position, whereas all disclosed spiro[indene-1,4'-piperidine] ligands in the sigma receptor SAR literature (Chambers et al., 1992) bear substituents exclusively at the piperidine N1 position [1]. The lead compound from that series, 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] (compound 48), achieves pIC50 = 8.9 (Ki ≈1.3 nM) at sigma sites with >10,000-fold selectivity over dopamine D2 receptor. No data exist for the C3-morpholine substitution pattern represented by the target compound. The topological divergence means that the target compound's morpholine oxygen and tertiary amine project from a different spatial vector relative to the piperidine-spiro junction, potentially engaging distinct receptor subsites.

Dopamine D3 receptor Sigma receptor Spirocyclic ligand design

Piperidine NH Availability for Derivatization Versus N-Substituted Analogs

Unlike the majority of biologically characterized spiro[indene-1,4'-piperidine] compounds—which bear permanent N1-substituents (e.g., N-butyl, N-dimethylallyl, N-benzyl groups [1])—the target compound retains a free secondary amine at the piperidine position . This NH moiety is available for further chemical derivatization, bioconjugation, or affinity tagging without altering the C3-morpholine pharmacophore. In contrast, compounds such as 1'-benzylspiro[indane-1,4'-piperidine] (disclosed in US-3125580 [2]) and N-alkyl analogs from Chambers et al. permanently occupy this position, precluding modular modification.

Chemical biology probe Fragment-based drug discovery Target identification

Physicochemical Differentiation: Morpholine-Introduced Hydrogen Bond Acceptors and Basicity Modulation

The morpholine ring introduces an ether oxygen (hydrogen bond acceptor) and replaces the highly basic piperidine (pKa ≈11) with a morpholine tertiary amine (pKa ≈8.3) at the indene C3 attachment point. This is in contrast to comparator compounds such as 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] (CAS 1368439-54-6, MW 227.31 ), which lacks any indene-substituent and has a single basic center (piperidine NH, pKa ≈11). The target compound (MW 286.42, C18H26N2O) versus the des-morpholine analog (MW 227.31, C14H19N) represents a calculated ΔMW of +59.11 and introduces one additional H-bond acceptor. While no experimental logP or solubility data have been published for the target compound, the structural difference predicts reduced membrane permeability but potentially improved solubility relative to the more lipophilic N-alkyl spiro[indene-1,4'-piperidine] derivatives.

ADMET prediction Ligand efficiency CNS drug design

Chiral Center at Indene C3: Enantiomeric Purity Considerations for Screening

The target compound possesses a stereogenic center at the indene C3 position bearing the morpholine substituent. The primary vendor specification lists the compound as the racemic mixture with 97% purity . By contrast, several dopamine D3 receptor patent exemplars (JP5179472B2) are disclosed as single enantiomers with specified absolute configuration [1]. For screening purposes, the racemic nature means that any observed biological activity represents the aggregate response of both enantiomers, which may exhibit differential target engagement. The structurally related compound 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-morpholinoethanone (CAS 1422135-44-1) incorporates a morpholine via an ethanone linker rather than direct C-N attachment , eliminating the chiral center at C3 but altering the conformational relationship between the morpholine and the spiro core.

Stereochemistry Enantioselectivity Screening library quality

Recommended Application Scenarios for 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine Based on Available Evidence


Scaffold-Hopping Reference Compound for Sigma Receptor SAR Expansion

Given that the spiro[indene-1,4'-piperidine] scaffold is validated as a high-affinity sigma ligand core (pIC50 = 8.9 for optimized N1-substituted analogs) [1], this compound can serve as a scaffold-hopping probe to test whether sigma receptor affinity is retained when the pharmacophore is repositioned from the piperidine N1 to the indene C3. A direct comparison of this compound's sigma binding against compound 48 (Chambers et al., 1992) would reveal the tolerance of the sigma binding pocket for the C3-morpholine vector, informing fragment-based optimization strategies.

Dopamine D3 Receptor Screening in Unexplored Chemical Space

The spiro[indene-1,4'-piperidine] scaffold is claimed in patent JP5179472B2 for dopamine D3 receptor modulation, but all exemplified compounds bear substituents on the piperidine nitrogen rather than the indene ring [2]. This compound represents an opportunity to probe a distinct region of the D3 receptor binding pocket. Inclusion in a dopamine D3 screening panel alongside established N1-substituted analogs would determine whether the C3-morpholine vector can access complementary binding sub-pockets, potentially yielding novel D3/D2 selectivity profiles.

Chemical Biology Probe Development via Piperidine NH Conjugation

The free piperidine secondary amine provides a unique synthetic handle absent in all pharmacologically characterized N1-substituted spiro[indene-1,4'-piperidine] ligands [1]. This NH can be directly coupled to biotin, fluorophores, or photoaffinity labels without perturbing the C3-morpholine pharmacophore. For target deconvolution studies—such as identifying the molecular target(s) of spiro[indene-1,4'-piperidine] derivatives through affinity-based proteomics—this compound offers a modular conjugation strategy not feasible with permanently N-alkylated analogs.

Fragment Library Expansion for Multi-Vector Spirocyclic Screening

As a racemic compound (MW 286.42) with both a free piperidine NH and a C3-morpholine, this compound fits fragment-like property space while offering two distinct vectors for further elaboration—the piperidine NH for amide/sulfonamide library synthesis and the indene aromatic ring for electrophilic substitution . This dual-derivatization potential distinguishes it from mono-functionalized spiro[indene-1,4'-piperidine] fragments, making it a versatile starting point for parallel library generation targeting CNS GPCRs or sigma receptors.

Quote Request

Request a Quote for 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.